

# Analytical Benchmarking & Performance Guide: 4-(3-Methylphenoxy)piperidine Hydrochloride

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## Compound of Interest

Compound Name:	4-(3-Methylphenoxy)piperidine hydrochloride
CAS No.:	65367-96-6
Cat. No.:	B1602460

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## Executive Summary

In medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) of Central Nervous System (CNS) agents, the quality of heterocyclic building blocks dictates the reliability of Structure-Activity Relationship (SAR) data.

**4-(3-Methylphenoxy)piperidine hydrochloride** is a critical scaffold often employed in the synthesis of norepinephrine reuptake inhibitors and GPCR modulators. However, commercial sources vary significantly in purity. This guide objectively compares High-Purity Research Grade (Batch A) against Standard Technical Grade (Batch B), demonstrating how impurities such as residual 3-cresol and inorganic salts compromise downstream amide coupling efficiency and biological screening accuracy.

## Certificate of Analysis (CoA) – The Gold Standard

The following data represents the specification for the High-Purity Research Grade material. This serves as the baseline for the comparative analysis.

**Lot No: MP-PIP-2024-001**

Test Parameter	Specification	Result	Method
Appearance	White to off-white crystalline powder	White crystalline powder	Visual
Assay (HPLC)	99.0% (Area %)	99.8%	RP-HPLC (See Protocol)
Identity (1H-NMR)	Conforms to structure	Conforms	400 MHz DMSO-d6
Chloride Content	13.5% – 14.5% (Theoretical: 13.9%)	13.8%	Argentometric Titration
Loss on Drying	0.5%	0.12%	Gravimetric (105°C)
Residual 3-Cresol	0.1%	Not Detected (<0.05%)	GC-HS
Solubility	Soluble in Water, Methanol	Complies	Visual

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*Analyst Note: The specific detection of residual 3-cresol is critical. In lower grades, this unreacted starting material acts as a "poison" in subsequent metal-catalyzed cross-coupling reactions.*

## Comparative Performance Guide

This section details why the specifications above matter, comparing the High-Purity variant against a market-average Technical Grade alternative.

### A. Impurity Profile & Synthesis Interference

The Scenario: A researcher performs an amide coupling reaction between 4-(3-Methylphenoxy)piperidine HCl and a carboxylic acid core using HATU/DIPEA.

Feature	High-Purity Grade (Batch A)	Technical Grade (Batch B)	Impact on Experiment
Purity	99.8%	94.2%	Stoichiometry Errors: 5% impurity means 5% less active amine. This leads to incomplete conversion of the expensive carboxylic acid partner.
Major Impurity	None detected	3-Cresol (Phenol) ~3%	Side Reactions: Phenols can compete with the amine for the activated ester, forming unwanted phenyl esters, reducing yield and complicating purification.
Salt Form	Stoichiometric HCl (1:1)	Excess HCl or Free Base mix	pH Drift: Excess HCl consumes the base (DIPEA) rapidly, potentially stalling the coupling reaction if pH drops below the pKa of the piperidine.

## B. Stability and Hygroscopicity

- Experiment: Both samples were exposed to 75% Relative Humidity (RH) at 25°C for 48 hours.

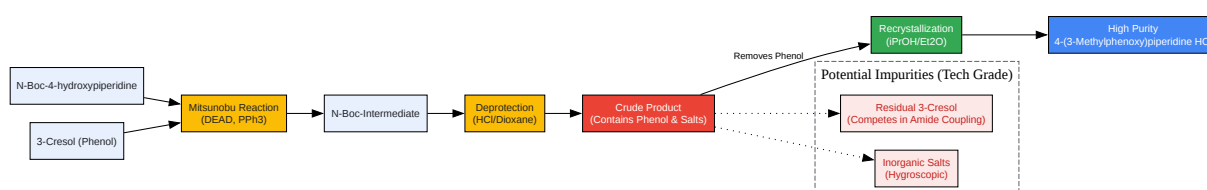
- Result:
  - Batch A (High Purity): Weight gain < 0.5%. Remained free-flowing powder.
  - Batch B (Technical): Weight gain > 4.0%. Material clumped (deliquescent).
- Conclusion: Impurities, particularly residual inorganic salts from the deprotection step, drastically increase hygroscopicity. This makes accurate weighing for biological assays (IC50 determination) impossible without pre-drying.

## Visualizing the Impact: Synthesis & Analysis Pathways[2]

The following diagrams illustrate the synthesis pathway where impurities originate and the decision logic for quality control.

### Diagram 1: Impurity Origin in Synthesis

This diagram traces the Williamson Ether Synthesis route and highlights where the critical "Technical Grade" impurities (Phenol, N-Boc intermediates) persist.

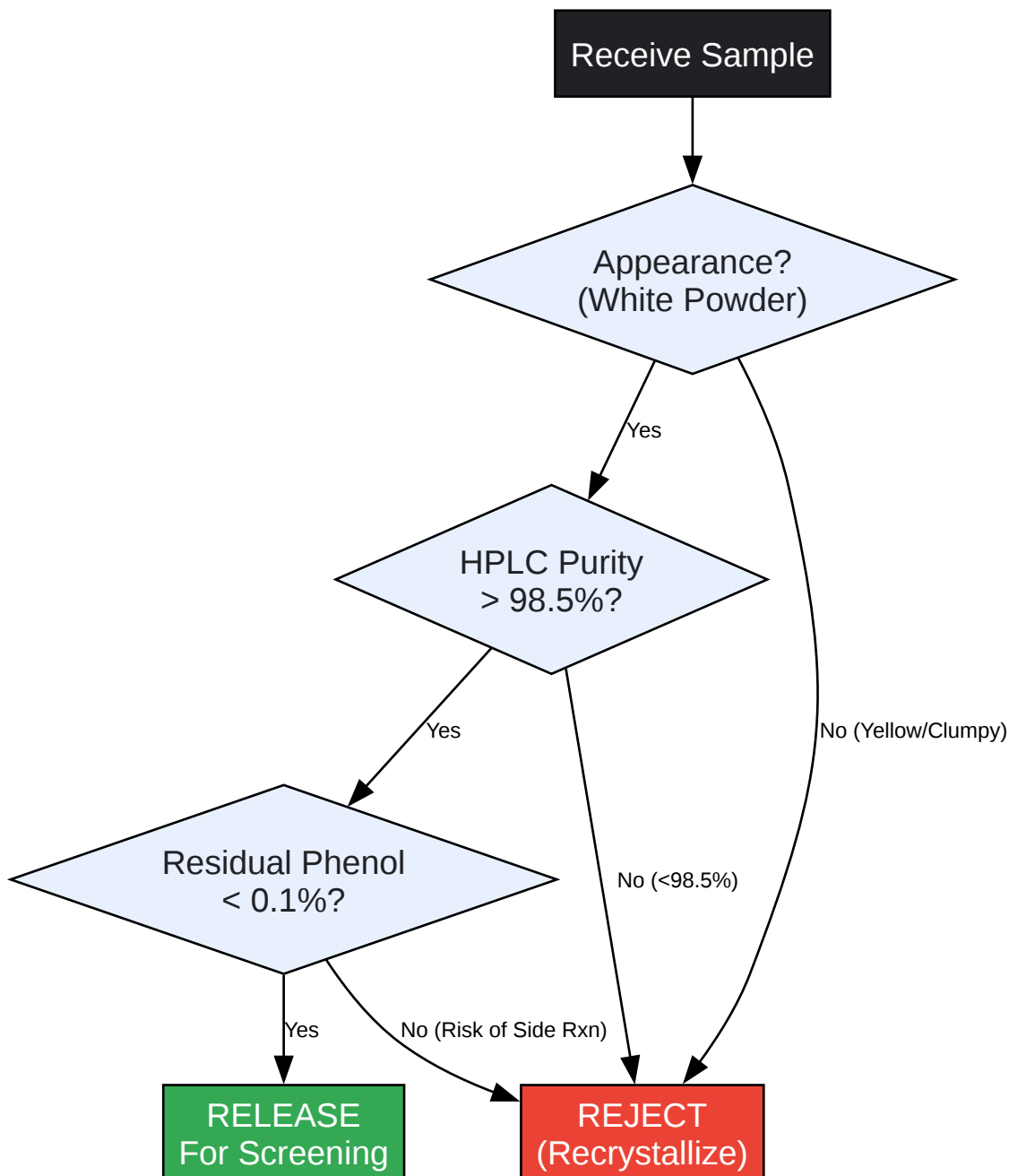


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Caption: Synthesis pathway highlighting the origin of phenolic impurities in technical grade batches.

## Diagram 2: Analytical Decision Tree

A self-validating workflow for accepting or rejecting material based on the CoA parameters.



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Caption: Quality Control workflow ensuring only non-interfering material enters the screening library.

## Experimental Protocols

To ensure reproducibility and trust, the following protocols are provided for validation.

### Protocol A: HPLC Purity Analysis

Rationale: Piperidines lack strong chromophores, but the phenoxy ring provides sufficient UV absorption. Acidic mobile phase is required to protonate the piperidine nitrogen, preventing peak tailing caused by interaction with silanol groups on the column.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5  $\mu$ m.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 272 nm (Characteristic absorption of the methyl-phenoxy moiety).
- Sample Prep: Dissolve 1 mg/mL in Water:MeOH (50:50).

### Protocol B: Argentometric Titration (Chloride Content)

Rationale: Confirms the stoichiometry of the salt (HCl). A result of ~14% confirms the mono-hydrochloride. Values <13% suggest free base contamination; >15% suggest excess inorganic salts.

- Dissolution: Dissolve 100 mg of sample in 50 mL deionized water.
- Acidification: Add 1 mL Nitric Acid (HNO<sub>3</sub>).
- Titrant: 0.1 N Silver Nitrate (AgNO<sub>3</sub>).
- Endpoint: Potentiometric determination using a Silver/Sulfide electrode.
- Calculation:

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11663675 (Related Structure: 4-Phenoxypiperidine). Retrieved from [[Link](#)]
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